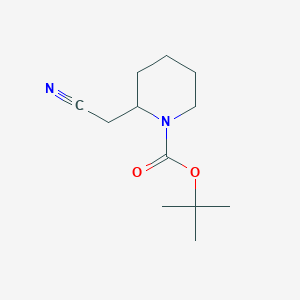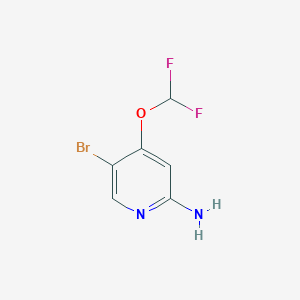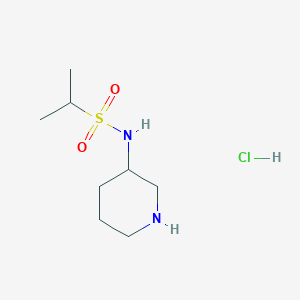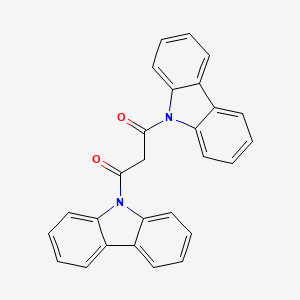
1,3-di(9H-carbazol-9-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-di(9H-carbazol-9-yl)propane-1,3-dione is an organic compound that features two carbazole units attached to a propane-1,3-dione backbone Carbazole is a tricyclic aromatic compound known for its stability and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-di(9H-carbazol-9-yl)propane-1,3-dione typically involves the reaction of carbazole with a suitable dione precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bonds between the carbazole units and the propane-1,3-dione backbone .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and real-time monitoring systems would be essential for maintaining consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3-di(9H-carbazol-9-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce diols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Aplicaciones Científicas De Investigación
1,3-di(9H-carbazol-9-yl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,3-di(9H-carbazol-9-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s unique electronic properties, such as high thermal stability and efficient charge transport, make it an effective material for OLEDs and other devices. In biological systems, the compound may interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-di(9H-carbazol-9-yl)benzene: Similar structure but with a benzene backbone instead of propane-1,3-dione.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Features four carbazole units attached to a benzene ring with dicarbonitrile groups.
1,3-Bis(N-carbazolyl)benzene: Another similar compound with a benzene backbone and two carbazole units.
Uniqueness
1,3-di(9H-carbazol-9-yl)propane-1,3-dione is unique due to its specific combination of carbazole units and a propane-1,3-dione backbone. This structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and photonics. Its ability to undergo various chemical reactions also allows for the synthesis of a wide range of derivatives with tailored properties .
Propiedades
Fórmula molecular |
C27H18N2O2 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
1,3-di(carbazol-9-yl)propane-1,3-dione |
InChI |
InChI=1S/C27H18N2O2/c30-26(28-22-13-5-1-9-18(22)19-10-2-6-14-23(19)28)17-27(31)29-24-15-7-3-11-20(24)21-12-4-8-16-25(21)29/h1-16H,17H2 |
Clave InChI |
GZDNTPZIBCAJBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CC(=O)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
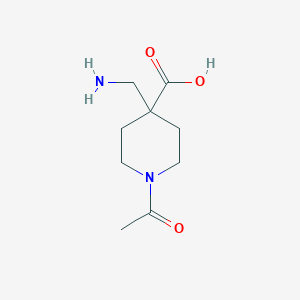
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
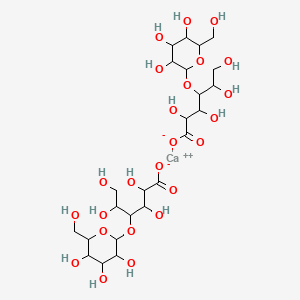
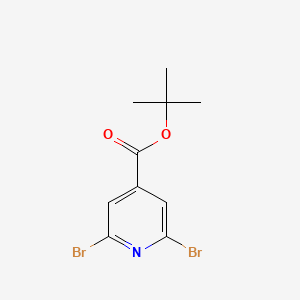
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
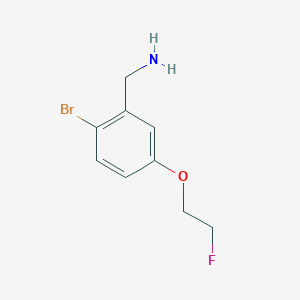
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14776670.png)
